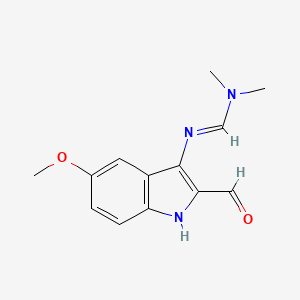

N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide

Description

N'-(2-Formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide (CAS: 1134334-52-3) is an indole derivative with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . Its structure features a 2-formyl group, a 5-methoxy substituent on the indole ring, and an N,N-dimethylimidoformamide side chain.

Properties

IUPAC Name |

N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-16(2)8-14-13-10-6-9(18-3)4-5-11(10)15-12(13)7-17/h4-8,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQJWUTXQSCYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(NC2=C1C=C(C=C2)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-formyl-5-methoxy-1H-indole.

Formylation: The indole derivative is then subjected to formylation using formic acid or formylating agents under controlled conditions.

Dimethylation: The formylated indole is reacted with dimethylamine to introduce the N,N-dimethylimidoformamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N’-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction may produce indole alcohols.

Scientific Research Applications

Medicinal Chemistry

N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide has been investigated for its potential therapeutic effects, particularly in:

- Antimicrobial Activity: Studies suggest that indole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotics.

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Biological Research

The compound is being studied for its interactions with biological targets:

- Enzyme Inhibition: It may modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Signal Transduction: The compound's ability to influence signaling pathways can be crucial in understanding cellular responses to various stimuli.

Synthetic Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules:

- Dyes and Pigments: Its unique structure allows for modifications that can lead to the development of novel dyes with specific properties.

- Functional Materials: The compound's reactivity can be harnessed in creating materials with desired physical and chemical characteristics.

Case Study 1: Anticancer Activity

In a study conducted on various indole derivatives, including this compound, researchers found that it significantly inhibited the growth of breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antibacterial Properties

Another research project evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable activity against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N’-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: Methoxy vs. Methyl vs. Chloro: The target compound’s 5-methoxy group (electron-donating) contrasts with the 5-methyl (electron-neutral) and 5-chloro (electron-withdrawing) groups in analogs. N-Methylation: The 1-methylated analog (CAS 1134334-53-4) introduces steric hindrance at the indole nitrogen, which may affect binding interactions in biological systems compared to the unmethylated target .

Core Modifications :

Hypothetical Property Comparisons

While the provided evidence lacks explicit pharmacological or thermodynamic data, structural trends suggest:

- Solubility : The 5-methoxy and 5-chloro substituents may reduce aqueous solubility compared to the 5-methyl analog due to increased hydrophobicity.

Notes on Handling and Data Acquisition

- Certificate of Analysis (COA) : For lab use, a COA can be requested by contacting suppliers with the compound’s name, batch number, and CAS. Follow-up is recommended if delays occur .

- Synthesis Context : While synthesis details are sparse in the evidence, the use of N,N-dimethylformamide (DMF) as a solvent in analogous indole syntheses (e.g., ) suggests shared synthetic pathways .

Biological Activity

N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

- Molecular Formula : C₁₃H₁₅N₃O₂

- CAS Number : 1134334-52-3

- MDL Number : MFCD12027469

- Structure : The compound features an indole ring, which is known for its biological significance, particularly in pharmacology.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study focusing on indole derivatives demonstrated that they can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family of proteins. The specific mechanism involves the inhibition of cell proliferation and promotion of cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial properties against a range of pathogens. In vitro studies showed that this compound exhibited inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism is believed to involve disruption of bacterial cell membranes.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of indole derivatives suggest that this compound may exert protective effects against neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially through the modulation of signaling pathways such as NF-kB and MAPK.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the anticancer effects of indole derivatives | The compound induced apoptosis in cancer cells through caspase activation |

| Study 2 | Examined antimicrobial properties against various pathogens | Demonstrated significant inhibition of Gram-positive bacteria |

| Study 3 | Assessed neuroprotective effects in neuronal models | Showed reduction in oxidative stress and inflammation |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.

- Antibacterial Action : Disruption of bacterial membrane integrity leading to cell lysis.

- Neuroprotection : Modulation of inflammatory responses and reduction of reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide, and how can reaction conditions be systematically varied to improve yield?

- Methodology :

- Solvent selection : Dimethylformamide (DMF) is commonly used as a polar aprotic solvent for nucleophilic substitutions or condensations involving indole derivatives. For example, DMF facilitates reactions with potassium carbonate (K₂CO₃) as a base, as demonstrated in the synthesis of structurally related acetamide derivatives .

- Temperature control : Stirring at room temperature or mild heating (50–60°C) is typical for indole-formamide condensations. Prolonged heating (>80°C) may degrade sensitive functional groups like the 2-formyl moiety .

- Workup procedures : Precipitation by water addition after reaction completion is a standard method to isolate solids, followed by recrystallization from toluene or ethyl acetate .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Formylation | Vilsmeier reagent (DMF-POCl₃) | 60–90% | |

| Condensation | DMF, K₂CO₃, RCH₂Cl | 61–90% |

Q. Which spectroscopic techniques are most effective for characterizing This compound, and how should data be interpreted?

- Methodology :

- ¹H/¹³C NMR : Focus on the indole NH proton (δ 10–12 ppm), formyl proton (δ ~9.8 ppm), and dimethylimidoformamide signals (N-CH₃ at δ ~3.0 ppm). Methoxy groups typically appear at δ ~3.8 ppm .

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress. UV visualization at 254 nm is effective for indole derivatives .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns, especially if bromine or chlorine substituents are present .

Q. How can computational tools like SHELX be applied to resolve the crystal structure of this compound?

- Methodology :

- Data collection : Use high-resolution X-ray diffraction (XRD) data. SHELXL is optimized for small-molecule refinement, particularly for handling twinned crystals or high-symmetry space groups .

- Refinement strategy : Apply restraints for disordered methoxy or formyl groups. SHELXPRO can interface with macromolecular datasets if co-crystallization with proteins is attempted .

- Best Practices :

- Validate hydrogen bonding networks using Olex2 or Mercury post-refinement.

- Cross-check calculated vs. experimental density functional theory (DFT) geometries for formamide moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodology :

- Dynamic NMR : Probe rotational barriers in dimethylimidoformamide groups. Variable-temperature NMR (VT-NMR) can reveal conformational flexibility .

- DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with XRD data to identify discrepancies in bond angles or torsional strain .

- Case Study :

- A 2-formylindole derivative showed a 0.3 ppm deviation in formyl proton chemical shift between experimental (δ 9.8) and DFT-predicted (δ 9.5) values. This was attributed to solvent effects (DMSO vs. gas-phase calculations) .

Q. What strategies are recommended for impurity profiling and ensuring batch-to-batch consistency in synthetic preparations?

- Methodology :

- HPLC-UV/HRMS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Monitor for byproducts like de-methoxy analogues or hydrolyzed formamides .

- Pharmacopeial standards : Apply thresholds from USP/Ph.Eur. guidelines (e.g., individual impurities ≤0.1%, total ≤0.5%) .

- Impurity Table :

| Impurity | Source | Relative Retention Time | Mitigation Strategy |

|---|---|---|---|

| De-formylated derivative | Acidic hydrolysis during workup | 0.85 | Neutralize reaction pH before isolation |

| N-demethylated analogue | Incomplete alkylation | 1.10 | Optimize stoichiometry of dimethylamine |

Q. What methodological considerations are critical when designing bioactivity assays for this compound?

- Methodology :

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to account for high receptor affinity common in indole derivatives.

- Solvent controls : DMF at >0.1% v/v can induce cytotoxicity; use ≤0.05% in cell-based assays .

- Positive controls : Include known indole-based inhibitors (e.g., staurosporine for kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.